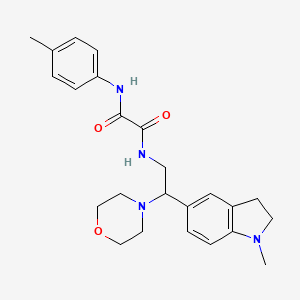
N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(p-tolyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(p-tolyl)oxalamide, commonly known as MI-773, is a small molecule inhibitor that has been extensively studied for its potential as a cancer therapeutic. It was first synthesized by the pharmaceutical company Medivation and has since been the subject of numerous scientific investigations. In
Mecanismo De Acción
MI-773 acts as a selective and potent inhibitor of the p53-MDM2 interaction. It binds to the MDM2 protein and prevents it from binding to p53, which leads to the stabilization and activation of p53. Activated p53 induces cell cycle arrest and apoptosis in cancer cells, which leads to their death. MI-773 has been shown to be highly specific for the p53-MDM2 interaction, and does not affect other proteins in the p53 pathway.
Biochemical and Physiological Effects
MI-773 has been shown to have significant biochemical and physiological effects on cancer cells. It induces cell cycle arrest and apoptosis in cancer cells, which leads to their death. MI-773 has also been shown to inhibit the growth and proliferation of cancer cells, as well as their migration and invasion. Additionally, MI-773 has been shown to sensitize cancer cells to conventional chemotherapy, which may improve the efficacy of cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MI-773 is its specificity for the p53-MDM2 interaction, which makes it a highly targeted and effective cancer therapeutic. It has also been shown to be effective against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. However, there are also limitations to using MI-773 in lab experiments. It is a small molecule inhibitor, which makes it difficult to deliver to cancer cells in vivo. Additionally, MI-773 has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
Direcciones Futuras
There are several future directions for research on MI-773. One area of interest is the development of novel drug delivery systems that can effectively deliver MI-773 to cancer cells in vivo. Another area of interest is the combination of MI-773 with other cancer therapeutics, such as conventional chemotherapy or immunotherapy. Additionally, further research is needed to determine the safety and efficacy of MI-773 in clinical trials, and to identify potential biomarkers that can predict response to MI-773 treatment.
Métodos De Síntesis
The synthesis of MI-773 involves several steps, including the reaction of 1-methylindole-5-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-(2-aminoethyl)morpholine. The resulting amide is then reacted with p-toluenesulfonyl chloride to yield MI-773. The synthesis method has been optimized to yield high purity and high yield of MI-773.
Aplicaciones Científicas De Investigación
MI-773 has been extensively studied for its potential as a cancer therapeutic. It has been shown to inhibit the activity of the p53-MDM2 interaction, which is a critical pathway for cancer cell survival. Inhibition of this pathway leads to the activation of the p53 tumor suppressor protein, which induces cell cycle arrest and apoptosis in cancer cells. MI-773 has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy.
Propiedades
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-N'-(4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O3/c1-17-3-6-20(7-4-17)26-24(30)23(29)25-16-22(28-11-13-31-14-12-28)18-5-8-21-19(15-18)9-10-27(21)2/h3-8,15,22H,9-14,16H2,1-2H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWRKXXEHYCWDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(p-tolyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-ethyl 2-((2-bromobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2786557.png)
![4-ethyl-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2786558.png)
![2-[(4-Chlorobenzyl)sulfanyl]-1,1-diphenyl-1-ethanol](/img/structure/B2786562.png)
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide](/img/structure/B2786566.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(trifluoromethyl)piperidine-4-carboxylic acid](/img/structure/B2786567.png)
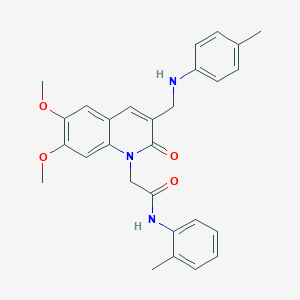
![3-[3-(2-Fluorophenyl)-4-isoxazolyl]propanoic acid](/img/structure/B2786569.png)
![4-chloro-N-(4-chlorophenyl)-N-[(2,3-diphenyltetrahydro-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B2786570.png)
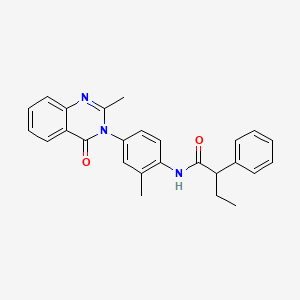

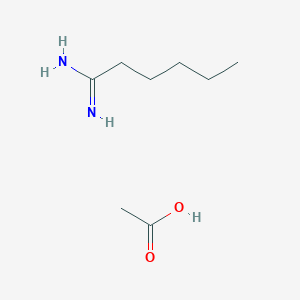
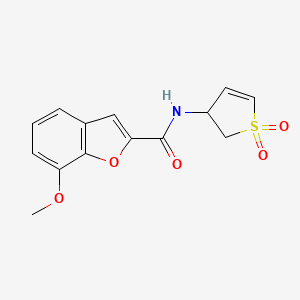
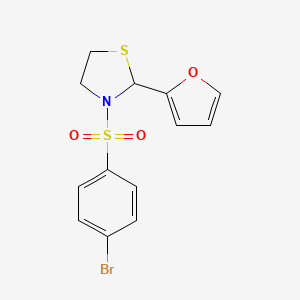
![2-[4-(2-Chloroacetyl)morpholin-3-yl]cyclohexan-1-one](/img/structure/B2786580.png)